molecular formula C21H16FN3O B4139461 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No.: B4139461
M. Wt: 345.4 g/mol
InChI Key: SDUDAWOFEQZWMD-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This benzamide derivative features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds within this structural class have been investigated as potent inhibitors of specific mitotic kinesins, such as CENP-E (Centromere-associated protein E) . CENP-E is a critical motor protein involved in chromosome alignment and segregation during mitosis, making it a promising target for studying cell division and proliferative diseases . As a research chemical, it provides scientists with a tool to probe the mechanisms of the cell cycle and to explore potential pathways for intervention in uncontrolled proliferation. Researchers can use this compound in biochemical and cellular assays to further elucidate kinase signaling pathways and mitotic checkpoints. The structural analogy to other documented research compounds, such as the sirtuin modulator 3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, suggests potential utility in epigenetic and metabolic regulation studies . This product is strictly for laboratory research purposes. It is not for human consumption, diagnostic use, or any veterinary applications. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-9-10-25-13-19(24-20(25)11-14)15-5-4-6-16(12-15)23-21(26)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUDAWOFEQZWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its unique structural features, which include a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group. Its molecular formula is C21H16FN3O, with a molecular weight of 345.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can inhibit their activity, leading to significant biological effects. Research indicates that the compound may modulate various cellular processes, making it a candidate for further pharmacological studies aimed at developing therapeutic agents.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity. The mechanism involves disrupting cellular processes in target microorganisms, which may include inhibition of essential enzymes or receptors involved in cell survival and replication.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been observed to affect cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but are thought to include modulation of signaling pathways critical for tumor growth and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom at the benzamide position significantly alters its pharmacokinetic properties compared to other compounds in the imidazo[1,2-a]pyridine class.

Compound Name Structural Features Unique Properties
ZolpidemImidazopyridineSedative effects
AlpidemImidazopyridineAnxiolytic properties
SaridipemImidazopyridineSedative and anxiolytic effects
4-Fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamideSimilar imidazo[1,2-a]pyridine structurePotentially different biological activity due to fluorine substitution

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Screening : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to standard antibiotics.
  • Anticancer Activity : A series of experiments on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Notably, it was effective against resistant cancer cell lines that typically show low sensitivity to conventional therapies.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes linked to cancer progression showed that this compound could effectively inhibit the activity of these enzymes, suggesting a potential role as a therapeutic agent in cancer treatment.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties . Research indicates that it interacts with specific enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes. This modulation could lead to significant therapeutic effects.

Case Studies

  • Anticancer Activity : In vitro studies have shown that 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Preliminary investigations indicate effectiveness against certain bacterial strains, highlighting its role in the development of new antibiotics.

Drug Development

Due to its unique structure, this compound serves as a valuable building block in the synthesis of more complex molecules. Its fluorine substitution can significantly alter the pharmacokinetic properties of derivatives, making it a candidate for further drug development.

Compound NameStructural FeaturesUnique Properties
ZolpidemImidazopyridineSedative effects
AlpidemImidazopyridineAnxiolytic properties
SaridipemImidazopyridineSedative and anxiolytic effects
4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamideSimilar imidazo[1,2-a]pyridine structurePotentially different biological activity due to fluorine substitution

Biological Research

The compound has been utilized in studies examining the mechanisms of action of imidazo[1,2-a]pyridine derivatives. Its ability to modulate enzyme activity provides insights into biochemical pathways relevant to various diseases.

Synthetic Routes

The synthesis of this compound typically involves multistep reactions:

  • Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions or intramolecular cyclizations.
  • Fluorination : Introduces the fluorine atom at the benzamide position.
  • Final Coupling Reactions : Combine the core structure with the phenyl group to yield the final product.

Optimization Strategies

Research focuses on optimizing synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow reactors and catalytic methods are explored for efficiency.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzamide/Imidazopyridine) Molecular Formula Molecular Weight (g/mol) Key Data/Findings
Target Compound 2-fluoro, 7-methyl C20H16FN3O* 333.36 Limited direct data; inferred bioactivity from structural analogs .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () 3-fluoro, pyrimidine core C20H15FN4O 362.36 Pyrimidine core may alter receptor selectivity vs. pyridine .
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide () Thienyl substitution C20H15N3OS 353.42 Thiophene enhances π-π stacking but reduces solubility .
3-Chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () 3-chloro, pyrimidine core C20H15ClN4O 378.81 Chloro substitution increases molecular weight and lipophilicity .
3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide () Trimethoxy, 7-methyl C24H23N3O4 417.46 Methoxy groups improve solubility but may reduce membrane permeability .
BLU-5937 () Difluoro, methylcarbamoyl C20H18F2N6O2S 456.45 High potency in P2X3 assays (IC50: 25 nM) .

Functional Implications of Substituents

  • Fluorine Position : The 2-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to 3-fluoro analogs (e.g., ) due to steric and electronic effects .
  • Methoxy vs. Halogen Substitutions : Methoxy groups () increase polarity and solubility, whereas halogens (F, Cl) improve lipophilicity and membrane penetration .

Bioactivity and Pharmacological Data

While direct data for the target compound are scarce, analogs like BLU-5937 () demonstrate nanomolar potency in P2X3 receptor antagonism (IC50: 25 nM), suggesting that fluorine and methyl substitutions in the target may confer similar efficacy . Conversely, thienyl-substituted analogs () show reduced activity in kinase assays, highlighting the critical role of benzamide substituents .

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Coupling Reactions : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones .

Amide Bond Formation : Reaction of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Control temperature (60–80°C) to minimize side reactions.
  • Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate amide formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C-NMR :
  • Aromatic protons in the benzamide moiety: δ 7.3–8.6 ppm (multiplicity depends on substitution pattern).
  • Methyl group on imidazo[1,2-a]pyridine: δ 2.5–2.7 ppm (singlet) .
  • FT-IR :
  • Amide C=O stretch: ~1670 cm⁻¹.
  • C-F stretch: ~1100 cm⁻¹ .
  • LC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~361.8 g/mol for analogs) .

Q. What primary biological targets have been investigated for this compound, and what screening assays are commonly used?

  • Methodological Answer :
  • Targets : Kinases (e.g., BCR-ABL), GPCRs, and ion channels (e.g., purinergic P2X receptors) .
  • Assays :
  • Enzymatic Inhibition : IC50 determination via fluorescence-based kinase assays.
  • Cell Viability : MTT assays in cancer cell lines (e.g., Ba/F3 cells expressing BCR-ABL mutations) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro studies, and how can they be experimentally determined?

  • Methodological Answer :
  • LogP : Measured via HPLC (reverse-phase C18 columns) or shake-flask method. Expected range: 2.5–4.0 due to aromatic/fluorine substituents .
  • Solubility : Assessed in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy. Low aqueous solubility (~<10 µM) is common for imidazo[1,2-a]pyridines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different enzymatic assays?

  • Methodological Answer :
  • Variables to Control :
  • Enzyme isoform (e.g., wild-type vs. T315I mutant BCR-ABL) .
  • ATP concentration (kinase assays are ATP-dependent).
  • Assay buffer composition (e.g., Mg²⁺/Mn²⁺ ratios).
  • Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are employed to predict binding modes of this compound with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Key residues: Gatekeeper mutations (e.g., T315I in BCR-ABL) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) to assess hydrogen bonding with fluorine/amide groups .

Q. What structural modifications enhance metabolic stability while retaining activity against resistant mutants (e.g., BCR-ABL T315I)?

  • Methodological Answer :
  • Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
  • Replace labile ester groups with amides or heterocycles .
  • Case Study : AP24534 (pan-BCR-ABL inhibitor) incorporates a carbon-carbon triple bond to bypass steric hindrance from T315I .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Key Parameters :
  • Reduce molecular weight (<450 Da) and polar surface area (<90 Ų).
  • Introduce halogen substituents (e.g., fluorine) to enhance passive diffusion .
  • In Silico Tools : Use BBB predictors like SwissADME or QSAR models trained on CNS-penetrant compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

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